1-Acetyl-2-methylindoline-3-one

Description

Historical Development of Indoline Chemistry

Indoline, the saturated analog of indole, emerged as a critical scaffold in heterocyclic chemistry following the isolation of indole from indigo dye in the 19th century. Early work by Adolf von Baeyer on indole pyrolysis laid the groundwork for understanding indoline derivatives. The Fischer indole synthesis (1883) and Madelung synthesis later enabled systematic access to substituted indoles and indolines, facilitating the exploration of derivatives like 1-acetyl-2-methylindoline-3-one. By the mid-20th century, indoline chemistry expanded into pharmaceuticals, driven by the discovery of alkaloids such as reserpine and vinblastine, which highlighted the therapeutic potential of indoline-based structures.

Significance of Indolinone Derivatives in Chemical Research

Indolinones, characterized by a ketone group at the 3-position of the indoline core, are pivotal in drug discovery. Their structural versatility allows interactions with biological targets such as kinases, histone deacetylases, and neurotransmitter receptors. For example, 2-indolinone derivatives exhibit antitumor activity by inhibiting polo-like kinases and tyrosine kinases. The acetyl and methyl substituents in 1-acetyl-2-methylindoline-3-one enhance its stability and bioavailability, making it a candidate for optimizing pharmacokinetic profiles in lead compounds.

Structural Overview of 1-Acetyl-2-methylindoline-3-one

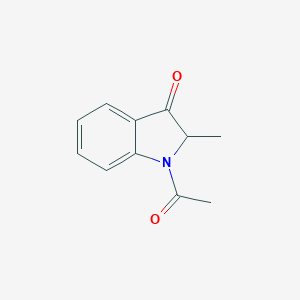

1-Acetyl-2-methylindoline-3-one (CAS: 65881-18-7) features a bicyclic indoline scaffold with:

- Acetyl group at the 1-position (N-acetylation).

- Methyl group at the 2-position.

- Ketone at the 3-position.

Molecular Formula : C₁₁H₁₁NO₂

Molecular Weight : 189.21 g/mol.

The saturation of the pyrrole ring distinguishes it from indole derivatives, reducing aromaticity and altering reactivity. Spectroscopic data (e.g., NMR, IR) confirm the planar ketone and substituent orientations.

Classification and Nomenclature

- IUPAC Name : 1-Acetyl-2-methyl-2,3-dihydro-1H-indol-3-one.

- Synonyms : 1-Acetyl-2-methylindoxyl, 2-Methyl-1-acetylindolin-3-one.

- Classification : Tertiary amine, cyclic ketone, indolinone derivative.

The compound falls under the broader category of N-acetylated indolinones, which are studied for their electronic and steric effects in medicinal chemistry.

Related Indolinone Compounds

1-Acetyl-2-methylindoline-3-one shares synthetic pathways with Fischer indole synthesis variants but diverges in downstream functionalization. Its methyl group enhances steric hindrance compared to unsubstituted indolinones, influencing binding affinity in biological systems.

Propriétés

IUPAC Name |

1-acetyl-2-methyl-2H-indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-11(14)9-5-3-4-6-10(9)12(7)8(2)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZGEZWAAFIGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C2=CC=CC=C2N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

1-Acetyl-2-methylindoline-3-one has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Acetyl-2-methylindoline-3-one involves its interaction with biological targets through its indole core. The compound can bind to various receptors and enzymes, modulating their activity. The acetyl and methyl groups enhance its binding affinity and specificity. Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Structural Analogues of Indolin-2-one Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Key Observations:

- Acetylation vs. Alkylation : The acetyl group in 1-Acetyl-2-methylindoline-3-one is introduced via acetylation, whereas methyl or ethyl groups in analogues (e.g., 2-Methylindolin-1-amine HCl) require alkylation with halides .

- Yield Optimization: Reactions involving ethanolamine or naphthylamine achieve moderate to high yields (72%–87%), suggesting similar efficiencies for indoline functionalization .

Spectroscopic and Analytical Data

NMR Comparisons :

- 1-Acetyl-2-methylindoline-3-one : Distinct CH₂ signal at δ 47.45 and aromatic C-H signals between δ 116–129 ppm .

- 3-(Naphthalen-1-ylimino)indolin-2-one: Aromatic C-H signals shift upfield (δ 116–129 ppm) due to electron-withdrawing naphthylimino group .

- Indolin-2-one : Baseline 13C-NMR data (e.g., δ 101.99 for C-3) align with core indoline structure across derivatives .

Activité Biologique

1-Acetyl-2-methylindoline-3-one is a compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-Acetyl-2-methylindoline-3-one has a molecular formula of C₉H₉NO and a molecular weight of 161.17 g/mol. The structure features an indole core, which is crucial for its interaction with various biological targets. This compound can exist in different tautomeric forms, influencing its reactivity and biological properties.

The biological activity of 1-acetyl-2-methylindoline-3-one is primarily attributed to its ability to interact with biological targets through its indole core. The indole structure allows for hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, which can modulate various biochemical pathways.

Antioxidant Activity

Research has shown that indole derivatives exhibit significant antioxidant properties. In particular, studies have demonstrated that 1-acetyl-2-methylindoline-3-one can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Indole derivatives, including 1-acetyl-2-methylindoline-3-one, have been evaluated for their antimicrobial properties. In vitro studies indicate that this compound exhibits activity against several bacterial strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of 1-acetyl-2-methylindoline-3-one has been investigated through various assays measuring cytokine production. The compound has shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in managing inflammatory diseases.

Study on Antioxidant Properties

A study published in the European Journal of Medicinal Chemistry explored the antioxidant activity of various indole derivatives, including 1-acetyl-2-methylindoline-3-one. Using the DPPH assay, the compound demonstrated significant scavenging activity against free radicals, outperforming several standard antioxidants .

Evaluation of Antimicrobial Activity

In another study focusing on antimicrobial properties, 1-acetyl-2-methylindoline-3-one was tested against multiple bacterial strains using the well-diffusion method. The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of indole derivatives highlighted that 1-acetyl-2-methylindoline-3-one could effectively reduce cytokine levels in activated macrophages. This suggests a mechanism wherein the compound modulates immune response pathways .

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant scavenging activity against free radicals |

| Antimicrobial | Well-Diffusion Method | Notable activity against Gram-positive bacteria |

| Anti-inflammatory | Cytokine ELISA | Reduced levels of TNF-α and IL-6 |

Méthodes De Préparation

The introduction of a ketone group at the 3-position of 2-methylindoline is critical for accessing 1-acetyl-2-methylindoline-3-one. Horseradish peroxidase (HRP)-catalyzed oxidation, as described in the synthesis of indole-3-carboxaldehyde from indole-3-acetaldehyde, offers a biochemical route for selective oxidation . Although this study focused on indole derivatives, similar principles apply to indoline systems. At acidic pH (4.4–6.0), HRP facilitates the cleavage of the α-carbon side chain, producing aldehydes . Adapting this method, 2-methylindoline-3-acetaldehyde could be oxidized to 2-methylindoline-3-carboxaldehyde, which may undergo further oxidation to the ketone. However, the presence of a methyl group at the 2-position may sterically hinder enzyme activity, necessitating modified reaction conditions.

Chemical oxidation using mild agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane or toluene represents a more controllable alternative. For instance, treating 2-methylindoline with DMP at room temperature could selectively oxidize the 3-position to a ketone without affecting the methyl or amine groups.

N-Acetylation of 2-Methylindoline-3-one

The final step involves introducing the acetyl group at the 1-position of 2-methylindoline-3-one. Acylation of secondary amines is typically achieved using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. For example, refluxing 2-methylindoline-3-one with acetic anhydride (1.2 equivalents) and pyridine in dichloromethane for 4–6 hours would yield 1-acetyl-2-methylindoline-3-one. The reaction progress can be monitored via thin-layer chromatography (TLC) or infrared (IR) spectroscopy, with the disappearance of the N–H stretch (3390 cm⁻¹) confirming successful acylation .

One-Pot Synthesis via Tandem Reactions

A streamlined approach could combine hydrogenation, oxidation, and acylation in a single reaction vessel. Starting with β-methylnitrostyrene, catalytic hydrogenation with Raney nickel and cuprous chloride generates 2-methylindoline . Subsequent in situ oxidation using tert-butyl hydroperoxide (TBHP) or molecular oxygen in the presence of a cobalt catalyst could yield 2-methylindoline-3-one. Finally, adding acetic anhydride and a base to the mixture would facilitate N-acetylation. This method reduces purification steps but requires precise control of reaction conditions to prevent side reactions.

Analytical Validation and Optimization

Critical to these methods is the validation of product identity and purity. Gas chromatography (GC) with flame ionization detection, as employed in the patent , ensures quantitative analysis, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For instance, the ¹H NMR spectrum of 1-acetyl-2-methylindoline-3-one should exhibit a singlet for the acetyl group (δ 2.1–2.3 ppm), a triplet for the methyl group at C2 (δ 1.2–1.4 ppm), and aromatic protons (δ 6.8–7.5 ppm).

Reaction optimization might involve varying temperatures, catalysts, and solvent systems. For example, replacing water with tetrahydrofuran (THF) in the hydrogenation step could improve substrate solubility, while using enzymatic oxidation at pH 5.0 might enhance selectivity for the ketone over aldehyde byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.